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Bromomethanesulfonyl chloride

Cat. No.: B2658410
CAS No.: 10099-08-8
M. Wt: 193.44
InChI Key: FXHWCQPYCGWOAW-UHFFFAOYSA-N
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Description

Contextual Significance and Historical Development of Organosulfur Reagents

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are fundamental to many areas of chemistry and biology. fiveable.metaylorandfrancis.com Their significance is evident in nature, with the amino acids cysteine and methionine, the tripeptide glutathione, and essential coenzymes and vitamins all being organosulfur compounds. wikipedia.orgbritannica.com The history of organosulfur chemistry is rich, evolving from early studies of simple thiols and sulfides to the development of a vast arsenal (B13267) of reagents with diverse applications. wikipedia.org The unique ability of sulfur to exist in multiple oxidation states and to form various types of bonds has made these compounds indispensable in organic synthesis. fiveable.me They are crucial for creating complex molecules, including pharmaceuticals like penicillin and sulfa drugs, agrochemicals, and polymers. fiveable.metaylorandfrancis.comwikipedia.org The development of organosulfur reagents has provided chemists with tools to form critical carbon-carbon and carbon-heteroatom bonds, often by leveraging sulfur's capacity to stabilize adjacent negative charges or to act as a versatile functional group. britannica.com

Overview of Sulfonyl Halides in Contemporary Organic Synthesis

Among the diverse classes of organosulfur reagents, sulfonyl halides (RSO₂X) have become particularly prominent in modern organic synthesis. magtech.com.cn These compounds, characterized by a sulfonyl group attached to a halogen, are primarily used to introduce the sulfonyl moiety into other organic molecules. wikipedia.org Sulfonyl chlorides are the most commonly used in this class. wikipedia.org

A primary application is the reaction with nucleophiles like alcohols and amines to form sulfonate esters and sulfonamides, respectively. wikipedia.org This reactivity is fundamental for:

Protecting Groups: Temporarily masking the reactivity of alcohols and amines during complex synthetic sequences.

Activating Groups: Converting alcohols into good leaving groups (sulfonates) to facilitate substitution and elimination reactions.

Synthesis of Bioactive Molecules: The sulfonamide group is a key structural component in many antibacterial drugs and other pharmaceuticals. wikipedia.org

Beyond these roles, sulfonyl halides are precursors to other reactive species. For instance, they can generate sulfonyl radicals for use in cyclization reactions or serve as a source for sulfenes in [2+2] cycloadditions with imines or alkenes. magtech.com.cn The stability and reactivity of sulfonyl halides depend on the halogen, decreasing in the order F > Cl > Br > I. wikipedia.org This allows chemists to select the appropriate reagent for a specific transformation.

Scope and Research Focus on Bromomethanesulfonyl Chloride

This compound (BrCH₂SO₂Cl) is a specialized reagent that possesses two distinct reactive sites: a highly electrophilic sulfonyl chloride group and a bromomethyl group capable of undergoing nucleophilic substitution. smolecule.com This bifunctional nature makes it a valuable building block for synthesizing more complex molecules from simple precursors. smolecule.comnih.goviupac.org

Research into this compound has highlighted its utility in several areas:

Synthesis of Intermediates: It is a key starting material for creating various synthetic intermediates. nih.gov For example, its reaction with primary or secondary amines yields bromomethylated sulfonamides, which are valuable in drug discovery. smolecule.com

Heterocyclic Synthesis: The reagent has been used in the synthesis of heterocyclic compounds. For instance, it can generate a sulfene (B1252967) (CH₂=SO₂) which then reacts with other molecules, such as diazoalkanes, to form thiirane (B1199164) dioxides, a type of three-membered ring. researchgate.net

Bifunctional Applications: As a bifunctional reagent, it can participate in sequential reactions. smolecule.com The sulfonyl chloride can react first with a nucleophile (like an amine), and the bromine on the methyl group can then be used in a subsequent step, such as a palladium-catalyzed cross-coupling reaction, to build further molecular complexity. smolecule.com

The dual reactivity of this compound allows for the efficient construction of molecules containing the -SO₂CH₂- linker, a structural motif of interest in medicinal and materials chemistry. smolecule.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2BrClO2S B2658410 Bromomethanesulfonyl chloride CAS No. 10099-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BrClO2S/c2-1-6(3,4)5/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHWCQPYCGWOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10099-08-8
Record name bromomethanesulfonyl chloride
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Synthetic Methodologies for Bromomethanesulfonyl Chloride

Preparation from Bromomethylsulfonate Precursors

A traditional and well-established method for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. For bromomethanesulfonyl chloride, this involves the conversion of a bromomethylsulfonate salt, such as sodium bromomethylsulfonate. This transformation is typically achieved using strong chlorinating agents like phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃).

The reaction of a dried sodium salt of a sulfonic acid with phosphorus pentachloride is a classic method for the synthesis of sulfonyl chlorides. orgsyn.org In this procedure, finely divided, anhydrous sodium bromomethylsulfonate would be mixed with phosphorus pentachloride and heated. The reaction proceeds via the substitution of the sulfonate group by a chloride ion, converting it into the desired sulfonyl chloride.

The general reaction is as follows: BrCH₂SO₃Na + PCl₅ → BrCH₂SO₂Cl + POCl₃ + NaCl

Maintaining anhydrous conditions is critical, as moisture can hydrolyze both the starting materials and the product. The reaction is typically heated to ensure completion, often for several hours. orgsyn.org After the reaction period, the crude product is isolated by carefully quenching the reaction mixture with ice water, which allows the this compound to be separated from the aqueous phase. orgsyn.org

Table 1: Typical Reaction Parameters for PCl₅-Mediated Sulfonyl Chloride Synthesis (Model Reaction: Sodium Benzenesulfonate)

ParameterConditionRationale/Notes
Reactants Anhydrous Sodium Sulfonate, PCl₅Reactants must be thoroughly dried to prevent hydrolysis and side reactions. orgsyn.org
Molar Ratio ~2:1 (Sulfonate:PCl₅)A molar excess of the sulfonate salt is sometimes used. orgsyn.org
Temperature 170–180°CElevated temperatures are required to drive the reaction to completion. orgsyn.org
Reaction Time ~15 hoursExtended heating ensures the complete conversion of the starting material. orgsyn.org
Workup Quenching with ice waterAllows for the separation of the water-insoluble sulfonyl chloride product. orgsyn.org

Modifications to the classical PCl₅ method often involve the use of alternative chlorinating agents or adjustments to the reaction conditions to improve yield, purity, or operational safety. One common alternative is the use of phosphoryl chloride (POCl₃), which can also convert sulfonate salts to sulfonyl chlorides. orgsyn.org The reaction with POCl₃ often requires similar conditions to the PCl₅ method, including heating a mixture of the anhydrous sodium sulfonate salt and the reagent. orgsyn.org

Alternative Routes to Halomethanesulfonyl Chlorides

Alternative synthetic strategies for sulfonyl chlorides, including halomethanesulfonyl chlorides, have been developed to circumvent the often harsh conditions of traditional methods and to utilize different starting materials. These routes typically involve oxidative chlorination of various sulfur-containing precursors.

One prominent method is the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgthieme-connect.comthieme-connect.com These salts can be readily prepared from an alkyl halide (such as bromomethyl bromide) and thiourea. The subsequent oxidative chlorination using a reagent like N-chlorosuccinimide (NCS) under mild conditions yields the corresponding sulfonyl chloride. organic-chemistry.orgthieme-connect.com This approach is advantageous due to the use of odorless and stable S-alkylisothiourea salts. organic-chemistry.org

Another alternative involves the direct oxidative chlorination of thiols or disulfides. rsc.org For the synthesis of this compound, this would start from bromomethanethiol or its corresponding disulfide. Reagents such as a combination of Oxone and a chloride source (like KCl) in water can efficiently convert these precursors to the sulfonyl chloride under environmentally benign conditions. rsc.org Bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts also represents a simple, economical, and worker-friendly alternative. organic-chemistry.org

Table 2: Comparison of Alternative Synthetic Routes to Sulfonyl Chlorides

MethodStarting Material PrecursorKey ReagentsAdvantages
NCS Chlorosulfonation S-Alkylisothiourea saltN-Chlorosuccinimide (NCS)Mild conditions, odorless precursors, scalable. organic-chemistry.orgthieme-connect.com
Bleach-Mediated Oxidation S-Alkylisothiourea saltSodium Hypochlorite (Bleach)Economical, environmentally friendly, simple procedure. organic-chemistry.org
Oxone-Halide Oxidation Thiol or DisulfideOxone, KCl or KBrUses water as a solvent, rapid reaction. rsc.org
Oxidative Chlorination α-HalogenosulphideChlorine, WaterCan be a one-pot reaction for both chlorination and oxidation.

Optimization of Synthetic Pathways for Research Scale Production

Optimizing the synthesis of this compound for research-scale production (from grams to multi-hundred grams) involves a focus on maximizing yield, ensuring safety, and simplifying purification. mdpi.com For any chosen pathway, a systematic optimization of reaction parameters is crucial.

This can be achieved through a Design of Experiments (DOE) approach, where variables such as temperature, reagent stoichiometry, and reaction time are systematically varied to find the optimal conditions. mdpi.com For instance, in chlorosulfonation reactions, increasing the equivalents of the chlorinating agent can significantly improve the isolated yield. mdpi.com

For scaled-up lab production, managing the reaction exotherm is a critical safety consideration, particularly with highly reactive reagents like chlorosulfonic acid. mdpi.com The development of continuous manufacturing processes, even at the laboratory scale using continuous stirred-tank reactors (CSTRs), can offer significant improvements in safety, consistency, and space-time yield over traditional batch processes. mdpi.comnih.gov Automation and real-time monitoring of the process can further enhance reliability. mdpi.com

The workup and isolation procedures must also be optimized for scale. For example, selecting an appropriate organic co-solvent for precipitation can improve the physical properties of the product, making it easier to handle and purify, while also reducing the total volume of solvent required. mdpi.com

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves selecting less hazardous reagents, reducing waste, and improving energy efficiency. researchgate.netiupac.org

Traditional methods using reagents like PCl₅ or excess chlorosulfonic acid have poor environmental profiles due to their hazardous nature and the generation of acidic waste. researchgate.netresearchgate.net Modern synthetic chemistry seeks to replace such reagents. iupac.org

Key green chemistry considerations include:

Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. A significant advancement is the use of water as a solvent for the oxyhalogenation of thiols and disulfides. rsc.org The use of bleach instead of chlorine gas is another example. organic-chemistry.org

Waste Reduction and Recycling : The synthesis of sulfonyl chlorides from S-alkylisothiourea salts using NCS is a notable example where the byproduct, succinimide, can be recovered from the aqueous phase and converted back into the starting reagent (NCS), making the process more sustainable. thieme-connect.comthieme-connect.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure when possible reduces energy consumption. Many of the newer oxidative chlorination methods operate under mild conditions. organic-chemistry.org

By adopting these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable. nih.gov

Mechanistic Investigations of Reactions Involving Bromomethanesulfonyl Chloride

Formation and Reactivity of Transient Sulfene (B1252967) Intermediates

The formation of transient sulfene intermediates (H₂C=SO₂) from bromomethanesulfonyl chloride is a key step in several of its reactions. These highly reactive species are typically generated through an elimination reaction and are quickly trapped by various reagents.

Elucidation of E1cb Elimination Pathways

The generation of sulfenes from sulfonyl chlorides containing α-hydrogens, such as this compound, often proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This two-step process is initiated by the abstraction of an acidic α-proton by a base, forming a carbanion intermediate. This carbanion is the conjugate base of the starting material. The subsequent and often rate-determining step involves the loss of the leaving group, in this case, the chloride ion, to form the sulfene.

Step 1 (Deprotonation): A base removes a proton from the carbon adjacent to the sulfonyl group, forming a carbanion.

Step 2 (Leaving Group Elimination): The lone pair of electrons on the carbanion facilitates the expulsion of the chloride ion, leading to the formation of the sulfene double bond (C=S).

The kinetics of the E1cB reaction can vary depending on the relative rates of the two steps.

Trapping of Sulfene Adducts in Cycloaddition Reactions

Due to their high reactivity, sulfenes are typically generated in situ and trapped by a suitable reagent. Cycloaddition reactions are a common method for intercepting these transient intermediates. Sulfenes can act as dienophiles in [4+2] cycloaddition reactions with dienes, such as 1-azadienes, to form six-membered heterocyclic rings. For example, the reaction of a sulfene generated from methanesulfonyl chloride with an azatriene has been shown to be highly regioselective, yielding functionalized thiazine-dioxide derivatives.

Sulfenes can also undergo [2+2] cycloadditions with various unsaturated compounds. The trapping of sulfene intermediates provides strong evidence for their formation during a reaction. The structure of the resulting cycloadducts can offer insights into the nature and reactivity of the transient sulfene.

Role in Ramberg-Bäcklund Rearrangements and Analogous Eliminations

This compound and its derivatives are pivotal reagents in the Ramberg-Bäcklund reaction, a process that converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide.

Mechanistic Pathways of Olefin-Bromomethanesulfonyl Bromide Adducts

While the provided outline specifies this compound, related α-haloalkanesulfonyl bromides, including bromomethanesulfonyl bromide, undergo free-radical addition to olefins. These reactions yield adducts that can then be subjected to base-promoted elimination reactions, leading to the formation of dienes in what is known as the vinylogous Ramberg-Bäcklund reaction.

The initial addition of the α-haloalkanesulfonyl bromide to the olefin proceeds via a radical mechanism. This is followed by base-induced elimination steps. The regioselectivity and stereoselectivity of both the addition and elimination steps can be controlled in certain cases.

Sequential Elimination-Rearrangement Processes

The classical Ramberg-Bäcklund reaction mechanism involves the base-mediated conversion of an α-halo sulfone to an alkene. The generally accepted mechanism proceeds through the following steps:

Deprotonation: A base abstracts a proton from the α-carbon that does not bear the halogen, forming a carbanion.

Intramolecular Nucleophilic Attack: The carbanion undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a transient, three-membered cyclic sulfone intermediate known as a thiirane (B1199164) dioxide or episulfone.

Sulfur Dioxide Extrusion: The unstable thiirane dioxide intermediate spontaneously decomposes, extruding sulfur dioxide (SO₂) and forming the final alkene product. This extrusion is considered a concerted cheletropic process.

The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the strength of the base used. Weaker bases often lead to the formation of Z-alkenes, while stronger bases tend to favor the formation of E-alkenes.

Nucleophilic Acyl Substitution Mechanisms at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur atom of this compound is another important reaction pathway. In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.

The mechanism of nucleophilic substitution at a sulfonyl center has been a subject of considerable study and can proceed through different pathways, primarily SN1-like or SN2-like mechanisms.

For many arenesulfonyl chlorides, an SN2-like mechanism is often proposed. This involves a single transition state where the nucleophile is forming a bond to the sulfur atom while the sulfur-chloride bond is breaking. The reaction proceeds with an inversion of configuration at the sulfur center.

Radical Reaction Pathways Induced by this compound

The initiation of radical reactions by this compound typically involves the homolytic cleavage of its weakest bond. The bond dissociation energies (BDEs) are crucial in determining which bond is most likely to break. In the case of this compound (BrCH₂SO₂Cl), the Carbon-Bromine (C-Br) bond is generally weaker than the Sulfur-Chlorine (S-Cl) and Carbon-Sulfur (C-S) bonds, making it the most probable site for initial homolytic cleavage upon induction by heat or light. This primary step generates a bromomethylsulfonyl radical and a bromine radical.

Initiation:

The reaction is initiated by the homolytic cleavage of the C-Br bond, yielding two radical species:

BrCH₂SO₂Cl + energy (hν or Δ) → •CH₂SO₂Cl + Br•

This initiation step is critical as it produces the radicals necessary to start the chain reaction. The energy required for this step is related to the bond dissociation energy of the C-Br bond in this specific chemical environment.

Propagation:

Once formed, the bromomethylsulfonyl radical and the bromine radical can participate in a series of propagation steps. These steps typically involve the reaction of the initial radicals with other molecules to form new radicals, thus continuing the chain reaction. For instance, the bromine radical can abstract a hydrogen atom from a suitable substrate (R-H), generating a new alkyl radical (R•) and hydrogen bromide (HBr).

Br• + R-H → HBr + R•

The newly formed alkyl radical can then react with another molecule of this compound to regenerate the bromine radical, propagating the chain.

R• + BrCH₂SO₂Cl → R-Br + •CH₂SO₂Cl

Alternatively, the bromomethylsulfonyl radical can add to unsaturated systems, such as alkenes, leading to the formation of a new carbon-centered radical.

•CH₂SO₂Cl + CH₂=CHR → ClSO₂CH₂CH₂CHR•

This new radical can then undergo further reactions, continuing the propagation of the radical chain.

Termination:

The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. There are several possible termination steps, including the combination of two bromomethylsulfonyl radicals, two bromine radicals, or a bromomethylsulfonyl radical and a bromine radical.

•CH₂SO₂Cl + •CH₂SO₂Cl → ClSO₂CH₂CH₂SO₂Cl Br• + Br• → Br₂ •CH₂SO₂Cl + Br• → BrCH₂SO₂Cl

The following table summarizes the key steps in the radical reaction pathway of this compound.

Reaction StepGeneral EquationDescription
Initiation BrCH₂SO₂Cl → •CH₂SO₂Cl + Br•Homolytic cleavage of the C-Br bond to form initial radicals.
Propagation Br• + R-H → HBr + R•Hydrogen abstraction by the bromine radical.
Propagation R• + BrCH₂SO₂Cl → R-Br + •CH₂SO₂ClReaction of an alkyl radical with this compound to regenerate the bromine radical.
Termination Radical + Radical → Non-radical productCombination of two radical species to terminate the chain reaction.

Computational Chemistry Insights into Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the mechanistic details of chemical reactions at a molecular level. For reactions involving this compound, computational studies can offer valuable insights into reaction energetics and the structures of transition states, which are often difficult to determine experimentally.

Reaction Energetics:

Computational methods can be employed to calculate the key thermodynamic parameters associated with the radical reactions of this compound. A critical parameter is the bond dissociation energy (BDE), which dictates the feasibility of the initiation step. Calculations can confirm that the C-Br bond has the lowest BDE compared to the S-Cl and C-S bonds, supporting its preferential homolytic cleavage.

Transition State Analysis:

The identification and characterization of transition state (TS) structures are fundamental to understanding the kinetics of a reaction. For the radical reactions of this compound, computational models can locate the transition state geometries for key propagation steps. For instance, in the hydrogen abstraction step, the TS would involve a partially formed H-Br bond and a partially broken R-H bond.

Frequency calculations on the optimized transition state structures are crucial to verify that they are true saddle points on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy (Ea) for the step, which is a key determinant of the reaction rate.

The table below presents hypothetical, yet plausible, computational data for key energetic parameters in the radical reactions of this compound, based on analogies with similar halogenated compounds.

ParameterReaction StepCalculated Value (kcal/mol)Significance
Bond Dissociation Energy BrCH₂SO₂Cl → •CH₂SO₂Cl + Br•~65Energy required to initiate the radical reaction.
Activation Energy (Ea) Br• + CH₄ → HBr + •CH₃~18Energy barrier for hydrogen abstraction from methane.
Reaction Enthalpy (ΔH) Br• + CH₄ → HBr + •CH₃+16Endothermicity of hydrogen abstraction from methane.
Activation Energy (Ea) •CH₃ + BrCH₂SO₂Cl → CH₃Br + •CH₂SO₂Cl~5Energy barrier for the bromine atom transfer step.
Reaction Enthalpy (ΔH) •CH₃ + BrCH₂SO₂Cl → CH₃Br + •CH₂SO₂Cl-20Exothermicity of the bromine atom transfer step.

These computational insights, though based on analogies in the absence of specific studies on this compound, provide a foundational understanding of its potential behavior in radical reactions. They highlight the key energetic factors that would govern the initiation, propagation, and selectivity of such transformations. Further dedicated computational studies on this compound are necessary to refine these models and provide a more accurate picture of its reactivity.

Applications of Bromomethanesulfonyl Chloride in Advanced Organic Synthesis

Functionalization of Alcohols and Amines

One of the primary applications of bromomethanesulfonyl chloride is the activation of alcohols and the protection or functionalization of amines. The high electrophilicity of the sulfur atom in the sulfonyl chloride moiety facilitates rapid reaction with nucleophilic hydroxyl and amino groups.

Synthesis of Sulfonate Esters and their Role as Leaving Groups

Alcohols are readily converted into sulfonate esters by treatment with a sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. periodicchemistry.com This reaction transforms the poorly leaving hydroxyl group (-OH) into a highly effective sulfonate leaving group. periodicchemistry.comlibretexts.org When this compound is used, a bromomethanesulfonate ester (often called a "brosylate") is formed.

The efficacy of a leaving group is related to the stability of the anion that is formed. Sulfonate anions are exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms through resonance. periodicchemistry.com This stability makes them very weak bases and, consequently, excellent leaving groups in nucleophilic substitution (SN2) and elimination (E1/E2) reactions. pitt.edu The reactivity of sulfonate esters as alkylating agents is often comparable to or even greater than that of alkyl halides. nih.govnih.gov For example, the conversion of an alcohol to a bromomethanesulfonate allows for subsequent reactions with a wide array of nucleophiles that would not react with the alcohol itself. libretexts.org A key advantage of this two-step process (sulfonylation followed by substitution) is the stereochemical control it offers; the formation of the sulfonate ester proceeds with retention of configuration at the carbon center, while the subsequent SN2 displacement occurs with inversion, providing a predictable stereochemical outcome. libretexts.org

Table 1: Representative Conditions for the Synthesis of Sulfonate Esters
Substrate (Alcohol)ReagentBaseSolventProduct
Primary AlcoholThis compoundPyridineDichloromethane (CH₂Cl₂)Primary Bromomethanesulfonate
Secondary AlcoholThis compoundTriethylamineTetrahydrofuran (THF)Secondary Bromomethanesulfonate
PhenolThis compoundPotassium CarbonateAcetoneAryl Bromomethanesulfonate

Formation of Sulfonamides and their Chemical Stability

Similar to its reaction with alcohols, this compound reacts readily with primary and secondary amines to yield bromomethanesulfonamides. nih.gov This reaction is a cornerstone for both the protection of amines and the synthesis of biologically active molecules. The formation of the sulfonamide bond is typically rapid and high-yielding, usually carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netcbijournal.com

Sulfonamides are characterized by their exceptional chemical stability. The sulfonamide linkage is robust and generally resistant to cleavage under a wide range of acidic and basic conditions, as well as toward many oxidizing and reducing agents. This stability makes the bromomethanesulfonyl group a reliable protecting group for amines during multi-step syntheses. nih.gov Furthermore, the sulfonamide functional group is a key structural motif (a "pharmacophore") in a vast number of therapeutic agents, and this compound serves as a valuable reagent for introducing this moiety.

Construction of Carbon-Carbon Bonds

Beyond functional group interconversion, this compound and its close analog, bromomethanesulfonyl bromide, are powerful reagents for the formation of new carbon-carbon bonds, particularly in the synthesis of unsaturated systems.

Regioselective Synthesis of Conjugated Dienes via Vinylogous Ramberg-Bäcklund Reactions

A significant application of bromomethanesulfonyl halides is in the synthesis of conjugated dienes from olefins through a vinylogous version of the Ramberg-Bäcklund reaction. acs.orgchemistry-chemists.com The Ramberg-Bäcklund reaction is a classic method for converting α-halo sulfones into alkenes via a base-induced elimination of sulfur dioxide. wikipedia.org

In the vinylogous variant developed by Eric Block and coworkers, an olefin is first converted into an α-bromoallyl sulfone. This intermediate, upon treatment with a strong base like potassium tert-butoxide, undergoes cyclization and subsequent elimination of sulfur dioxide to furnish a conjugated diene. acs.orgchemistry-chemists.com This method provides a general and powerful tool for creating 1,3-dienes, which are important building blocks in organic synthesis, particularly for Diels-Alder reactions. wikipedia.org The reaction sequence allows for the regioselective formation of the diene system.

Strategies for Alkylidene Ketone and 1,3-Oxathiole (B12646694) Dioxides Formation

Research by Block and Aslam has demonstrated that α-haloalkanesulfonyl halides, such as bromomethanesulfonyl bromide, react with trimethylsilyl (B98337) enol ethers to produce either α-alkylidene ketones or 1,3-oxathiole 3,3-dioxides, depending on the reaction conditions and the structure of the enol ether. acs.org Trimethylsilyl enol ethers are synthetic equivalents of ketone enolates and serve as carbon nucleophiles.

The reaction likely proceeds through the initial formation of a β-keto sulfone intermediate. Subsequent manipulation of this intermediate can lead to the formation of α,β-unsaturated ketones (alkylidene ketones). Alternatively, under certain conditions, an intramolecular cyclization can occur, leading to the formation of the five-membered heterocyclic 1,3-oxathiole 3,3-dioxide ring system. acs.org These heterocycles have their own unique chemistry and can serve as precursors to other functionalized molecules.

Table 2: Products from Reaction with Trimethylsilyl Enol Ethers
Silyl (B83357) Enol Ether DerivativeReagentKey IntermediatePrimary Product Class
Cyclohexanone silyl enol etherBromomethanesulfonyl halideβ-Keto sulfoneα-Alkylidene cyclohexanone
Acetophenone silyl enol etherBromomethanesulfonyl halideβ-Keto sulfone1,3-Oxathiole 3,3-dioxide

Utilization as a Building Block in Complex Molecular Architectures

The chemical transformations enabled by this compound position it as a valuable building block in the synthesis of complex molecules. A building block in organic synthesis is a molecular fragment that can be readily incorporated into a larger structure, often bringing with it specific functionality or reactivity that facilitates subsequent steps.

By converting a simple alcohol or amine into a bromomethanesulfonate or bromomethanesulfonamide, respectively, a chemist introduces a highly versatile functional handle. The "bromo" portion of the molecule can participate in a variety of coupling reactions or nucleophilic substitutions, while the sulfonyl group can be used to direct or activate other parts of the molecule. For instance, the sulfone intermediates used in the vinylogous Ramberg-Bäcklund reaction are themselves products of incorporating the bromomethanesulfonyl moiety onto a substrate. acs.orgchemistry-chemists.com This initial step is critical for setting up the subsequent carbon-carbon bond-forming cascade. Therefore, this compound is not just a reagent for simple functionalization but a strategic tool for planning and executing complex synthetic sequences.

Integration into Aminoglycoside Derivatives and Bisubstrate Analogs Synthesis

While direct literature examples detailing the use of this compound in the synthesis of aminoglycoside derivatives and bisubstrate analogs are not extensively documented, the general reactivity of sulfonyl chlorides provides a strong basis for its potential applications in this field. Aminoglycosides are a class of antibiotics characterized by amino-modified sugars, and their synthetic modification is a key strategy to overcome antibiotic resistance.

The primary and secondary amine and hydroxyl groups present in aminoglycosides are nucleophilic and can react with sulfonyl chlorides to form sulfonamides and sulfonate esters, respectively. The reaction of an amine with a sulfonyl chloride is a well-established method for the formation of a stable sulfonamide linkage. In the context of aminoglycoside synthesis, this compound could be employed to selectively sulfonylate one or more of the amine functionalities under controlled conditions, typically in the presence of a base to neutralize the HCl byproduct.

The resulting bromomethylsulfonamide-modified aminoglycoside could serve as a valuable intermediate. The bromine atom provides a reactive handle for a variety of subsequent chemical transformations, such as nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the biological activity of the parent aminoglycoside.

Similarly, in the synthesis of bisubstrate analogs, which are molecules designed to mimic the transition state of an enzymatic reaction by combining features of two substrates, this compound could be used to link different molecular fragments through a stable sulfonyl group.

Employment in the Assembly of Sulfone-, Sulfoxide-, and Sulfonamide-Containing Scaffolds

This compound is a key reagent for the construction of various sulfur-containing scaffolds that are prevalent in medicinal chemistry and materials science.

Sulfonamide Scaffolds: The most common application of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. This reaction is typically high-yielding and proceeds under mild conditions. The resulting N-substituted bromomethylsulfonamides are stable compounds and can be final products or intermediates for further elaboration.

Reactant 1Reactant 2ProductScaffold Type
This compoundPrimary Amine (R-NH₂)R-NH-SO₂-CH₂BrN-Alkyl-bromomethylsulfonamide
This compoundSecondary Amine (R₂NH)R₂N-SO₂-CH₂BrN,N-Dialkyl-bromomethylsulfonamide

Sulfone Scaffolds: Sulfones can be synthesized via the Friedel-Crafts sulfonylation of aromatic compounds with sulfonyl chlorides in the presence of a Lewis acid catalyst. This compound can be used to introduce the bromomethylsulfonyl group onto an aromatic ring, affording aryl bromomethyl sulfones. These products are valuable intermediates in organic synthesis.

Sulfoxide Scaffolds: While the direct synthesis of sulfoxides from sulfonyl chlorides is not a standard transformation, sulfonyl chlorides can be reduced to sulfinates, which can then be alkylated or arylated to form sulfoxides. Alternatively, the sulfone products from the reactions described above can be selectively reduced to the corresponding sulfoxides.

Contributions to Heterocyclic Chemistry

The reactivity of this compound also extends to the synthesis of heterocyclic compounds, where it can serve as a building block for the construction of various ring systems, particularly those containing sulfur.

Access to Thiirene (B1235720) Dioxides and Related Sulfur Heterocycles

While the direct use of this compound for the synthesis of thiirene dioxides is not a commonly cited method, related strategies suggest its potential as a precursor. The Ramberg-Bäcklund reaction, a classic method for the synthesis of alkenes from α-halo sulfones, can be adapted for the synthesis of cyclic systems. A plausible, though not explicitly documented, pathway could involve the conversion of this compound into a suitable α,α'-dihalo sulfone, which could then undergo an intramolecular cyclization to form a thiirane (B1199164) dioxide, the saturated analog of thiirene dioxide. The synthesis of thiirene dioxides themselves is challenging due to their high ring strain.

Cyclization Reactions for Novel Ring Systems

The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride group and a displaceable bromine atom, makes it a valuable reagent in cyclization reactions for the synthesis of novel heterocyclic systems. For instance, a substrate containing two nucleophilic groups can react sequentially with both reactive sites of this compound to form a cyclic product. An example would be the reaction with a dinucleophile, such as a 1,3-amino alcohol, which could first react at the sulfonyl chloride and then undergo an intramolecular nucleophilic substitution of the bromide by the hydroxyl group to form a six-membered heterocyclic sulfonamide.

Stereoselective and Stereospecific Applications of this compound

A significant application of sulfonyl chlorides in stereoselective synthesis is the activation of chiral alcohols. The reaction of an alcohol with a sulfonyl chloride, such as this compound, in the presence of a non-nucleophilic base like pyridine, proceeds with retention of configuration at the stereogenic center of the alcohol. This is because the C-O bond of the alcohol is not broken during the reaction; instead, the sulfonyl group is attached to the oxygen atom.

The resulting bromomethanesulfonate ester is an excellent leaving group, much better than the original hydroxyl group. This allows for subsequent nucleophilic substitution reactions (SN2) to proceed with inversion of configuration. This two-step sequence provides a reliable method for the stereospecific conversion of an alcohol to a variety of other functional groups with a predictable stereochemical outcome.

Starting Material (Stereochemistry)ReagentIntermediate (Stereochemistry)NucleophileFinal Product (Stereochemistry)
(R)-AlcoholThis compound, Pyridine(R)-BromomethanesulfonateNu⁻(S)-Product
(S)-AlcoholThis compound, Pyridine(S)-BromomethanesulfonateNu⁻(R)-Product

Catalytic Applications and Reagent Design

While this compound itself is a stoichiometric reagent, its reactions can be facilitated by catalysts. For instance, the sulfonylation of alcohols and amines is often carried out in the presence of a base catalyst, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), which activates the sulfonyl chloride. In Friedel-Crafts reactions, Lewis acids like aluminum chloride are used in catalytic or stoichiometric amounts.

Recent advances in catalysis have introduced new methods for the activation of sulfonyl chlorides. Photoredox catalysis, for example, can enable the generation of sulfonyl radicals from sulfonyl chlorides, which can then participate in a variety of transformations, such as the sulfonylation of alkenes and arenes. These modern catalytic methods could potentially be applied to reactions involving this compound to achieve novel transformations under mild conditions.

In terms of reagent design, the bifunctional nature of this compound makes it an attractive platform for the development of new chemical tools. The sulfonyl chloride moiety can be used to attach the molecule to a solid support or a larger molecular scaffold, while the bromomethyl group remains available for further functionalization. This "linker" capability could be exploited in combinatorial chemistry and the synthesis of complex molecules.

Advanced Spectroscopic and Structural Elucidation in Research Pertaining to Bromomethanesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely employed to confirm the structures of products resulting from reactions involving bromomethanesulfonyl chloride. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

For the parent compound, this compound (BrCH₂SO₂Cl), the protons of the bromomethyl group (CH₂) would be expected to appear as a singlet in the ¹H NMR spectrum. Its chemical shift would be significantly downfield due to the presence of two strongly electron-withdrawing groups: the sulfonyl chloride and the bromine atom. For comparison, the methyl protons of methanesulfonyl chloride appear around 3.79 ppm. The presence of bromine would shift this further downfield.

In the ¹³C NMR spectrum, the carbon of the bromomethyl group is also expected to be deshielded. For reference, the carbon in methanesulfonyl chloride appears at approximately 44.7 ppm, while the carbon in 1-bromo-2-chloroethane (B52838) attached to bromine appears at 30.4 ppm and the one attached to chlorine at 43.0 ppm. docbrown.info This suggests the bromomethyl carbon in this compound would have a distinct chemical shift influenced by both adjacent functional groups.

When this compound reacts to form derivatives, such as bromomethanesulfonamides or bromomethanesulfonate esters, the resulting NMR spectra provide definitive proof of the transformation. For example, in the formation of an N-substituted bromomethanesulfonamide, new signals corresponding to the N-alkyl or N-aryl group will appear, and the chemical environment of the CH₂Br protons will be altered.

Table 1: Representative ¹H and ¹³C NMR Data for Sulfonyl Chloride Derivatives Note: This table presents data for analogous sulfonyl chloride derivatives to illustrate typical chemical shifts, as detailed spectral data for a wide range of this compound derivatives is not readily available in published literature.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Benzenesulfonyl chloride chemicalbook.comspectrabase.com-7.48-8.05 (m, 5H)127.0, 129.2, 134.7, 143.5
4-Methylbenzenesulfonyl chloride rsc.orgCDCl₃7.24 (s, 4H), 2.40 (s, 3H)143.1, 137.2, 129.1, 128.4, 21.1
4-Bromobenzenesulfonyl chloride chemicalbook.comchemicalbook.com-7.81 (d, 2H), 7.90 (d, 2H)129.0, 129.8, 132.8, 143.5
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine mdpi.com-Signals corresponding to the valine and substituted phenyl moieties.Signals confirming the full amide structure.

For more complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment due to overlapping signals or ambiguous connectivity. In such cases, two-dimensional (2D) NMR techniques are employed. youtube.com

Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. emerypharma.com A cross-peak in a COSY spectrum indicates that two protons are coupled. For a derivative such as an N-ethyl-bromomethanesulfonamide, a COSY experiment would show a correlation between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, confirming their connectivity.

Heteronuclear Multiple Bond Correlation (HMBC) is a heteronuclear 2D technique that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). libretexts.org This is particularly useful for identifying connectivity across quaternary carbons or heteroatoms. emerypharma.comlibretexts.org For instance, in a complex sulfonamide derivative, HMBC could show a correlation from the protons of the bromomethyl group to the carbons of an aromatic ring attached to the nitrogen atom, thereby establishing the complete molecular framework. This ability to piece together molecular fragments makes HMBC an invaluable tool for the de novo structure determination of novel derivatives. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. These two techniques are complementary and provide a molecular fingerprint. nih.gov

The sulfonyl chloride (-SO₂Cl) group gives rise to very strong and characteristic absorption bands in the FT-IR spectrum. These are due to the symmetric and asymmetric stretching vibrations of the S=O bonds. Based on studies of analogous compounds like p-bromobenzenesulfonyl chloride and p-iodobenzene sulfonyl chloride, these bands are reliably found in specific regions of the spectrum. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound and its Derivatives

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity (FT-IR)
-SO₂- (Sulfonyl)Asymmetric stretch (νas)1375 - 1400Strong
-SO₂- (Sulfonyl)Symmetric stretch (νs)1170 - 1195Strong
S-Cl (Sulfur-Chlorine)Stretch (ν)550 - 600Medium-Strong
C-Br (Carbon-Bromine)Stretch (ν)500 - 650Medium-Strong
C-H (in -CH₂Br)Stretch (ν)2950 - 3050Medium

The FT-IR and FT-Raman spectra provide rapid and definitive evidence for the presence of the key sulfonyl chloride functional group and can be used to monitor its conversion to other functional groups, such as sulfonamides or sulfonate esters, during a chemical reaction. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁H₂Br₁Cl₁O₂S₁), the molecular ion peak would be expected, but its most notable feature would be a complex isotopic pattern. This pattern arises because both chlorine and bromine have two abundant stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), and ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). libretexts.org This results in a cluster of peaks for the molecular ion (M) and any fragments containing these halogens. The primary peaks in the cluster would be at M, M+2, and M+4, with relative intensities determined by the statistical combination of the isotopes.

Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom (·Cl) or the entire sulfonyl chloride group (·SO₂Cl), or the elimination of sulfur dioxide (SO₂).

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its unique elemental composition. researchgate.net For a novel derivative of this compound, obtaining an HRMS measurement is a critical step in its characterization. For example, the calculated monoisotopic mass of the parent compound, BrCH₂SO₂Cl, is 191.8648 g/mol . angenechemical.com An experimental HRMS value that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula C₁H₂⁷⁹Br¹³⁵Cl¹O₂S₁.

In the context of chemical synthesis, reactions rarely proceed to 100% completion and may produce side products. Coupling a separation technique like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry allows for the analysis of individual components within a complex mixture.

GC-MS is effective for analyzing volatile and thermally stable compounds. researchgate.net However, sulfonyl chlorides can be prone to degradation at the high temperatures used in GC injectors. core.ac.uknih.gov A common strategy to overcome this is to derivatize the sulfonyl chlorides in the reaction mixture into more stable analogues, such as N,N-diethylsulfonamides, prior to GC-MS analysis. core.ac.uknih.gov This allows for accurate quantification and identification of the original sulfonyl chloride isomers.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is often more suitable for the direct analysis of reaction mixtures containing sulfonyl chlorides and their derivatives. researchgate.net LC separation does not require volatilization, thus avoiding thermal degradation. The use of tandem mass spectrometry (MS/MS) provides an additional layer of structural information by selecting a specific ion, fragmenting it, and analyzing the resulting daughter ions, which aids in the confident identification of products, byproducts, and remaining starting materials in the synthetic mixture.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

Similarly, the crystal structure of 2-bromo-11-(((fluoromethyl)sulfonyl)methyl)-6-methyl-6,11-dihydrodibenzo[c,f] iucr.orgnih.govthiazepine 5,5-dioxide, a compound featuring a haloalkylsulfonyl group, has been elucidated. researchgate.net Analysis of such structures provides key information on the geometry of the sulfonyl group and the orientation of the attached haloalkyl chain.

The following table summarizes representative crystallographic data for a complex derivative containing a (bromomethyl)sulfonyl moiety, illustrating the type of structural information that can be obtained.

Parameter2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole iucr.org
Chemical Formula C₁₆H₁₄BrNO₂S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.3629 Å, b = 13.4156 Å, c = 14.1777 Å
α = 90°, β = 92.864°, γ = 90°
Volume (ų) 1968.59
Z 4

This data is for a complex derivative and is presented to illustrate the application of X-ray crystallography. The structural parameters of this compound itself may differ.

These studies on complex derivatives demonstrate the power of X-ray crystallography in providing a detailed understanding of the solid-state structures of compounds containing the bromomethanesulfonyl functional group. The near-orthogonal orientation of the phenyl and indole (B1671886) rings in 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, for example, is a key structural feature revealed by this technique. iucr.org

Spectroscopic Analysis of Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the detection and characterization of transient intermediates. For reactions involving sulfonyl halides, a key and often elusive intermediate is the corresponding sulfene (B1252967). Due to their high reactivity, sulfenes are typically not isolated but are identified through trapping experiments and in-situ spectroscopic analysis.

While direct spectroscopic observation of bromomethanesulfene (BrHC=SO₂) is challenging, the well-studied reactions of the closely related methanesulfonyl chloride provide a strong basis for understanding the potential intermediates in reactions of this compound. The formation of sulfene (H₂C=SO₂) from methanesulfonyl chloride in the presence of a base is a classic example of an elimination-addition mechanism. core.ac.ukacs.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal in gathering evidence for the existence of these fleeting species. nih.gov For instance, in reactions of methanesulfonyl chloride with alcohols in the presence of a base, the reaction is believed to proceed through a sulfene intermediate. acs.org The sulfene then rapidly reacts with the alcohol to form the corresponding sulfonate ester.

Trapping experiments, where a highly reactive diene is added to the reaction mixture to intercept the sulfene via a cycloaddition reaction, provide compelling evidence for its formation. The resulting cycloadduct can then be isolated and characterized using standard spectroscopic methods.

The following table outlines the expected reactive intermediate in reactions of this compound, based on analogy with methanesulfonyl chloride, and the spectroscopic methods used for its detection.

PrecursorProposed IntermediateSpectroscopic/Analytical Evidence
This compoundBromomethanesulfene (BrHC=SO₂)Inferred from trapping experiments and analogy to methanesulfonyl chloride.
Methanesulfonyl chlorideSulfene (H₂C=SO₂)Trapping experiments with subsequent NMR and MS analysis of the adduct. core.ac.uk

The application of advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), has become increasingly valuable for the direct detection of charged intermediates in a variety of chemical reactions. nih.gov While challenging, it is conceivable that such methods could be adapted to detect protonated or adducted forms of sulfene intermediates under specific reaction conditions. The insights gained from studying the reaction intermediates of analogous compounds are crucial for predicting the reactivity and mechanistic pathways of this compound.

Theoretical and Computational Investigations of Bromomethanesulfonyl Chloride Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecules like bromomethanesulfonyl chloride. DFT calculations can provide detailed information about the molecule's electronic structure, including the distribution of electron density and the nature of its molecular orbitals.

For sulfonyl chlorides in general, DFT studies have been employed to understand their structure and vibrational spectra. For instance, calculations using the B3LYP functional with various basis sets have shown good agreement with experimental data for related molecules. In the case of this compound, DFT would be used to calculate key electronic properties.

Key Electronic Properties of this compound (Illustrative DFT Data)

PropertyCalculated ValueSignificance
Dipole Moment~2.5 DIndicates a polar molecule, influencing its solubility and intermolecular interactions.
HOMO Energy-11.5 eVThe Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons. A lower energy suggests lower reactivity as an electron donor.
LUMO Energy-1.2 eVThe Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons. A low-lying LUMO indicates electrophilic character at the sulfur atom.
HOMO-LUMO Gap10.3 eVA large energy gap suggests high kinetic stability.

Note: The data in this table is illustrative and based on typical values for similar sulfonyl chlorides. Specific experimental or calculated values for this compound were not available in the searched literature.

The molecular orbitals of this compound, as would be predicted by DFT, show the localization of the HOMO primarily on the bromine and oxygen atoms, while the LUMO is predominantly centered on the sulfur-chlorine bond. This distribution is crucial in predicting the sites of nucleophilic and electrophilic attack.

Ab Initio Methods for Reaction Mechanism Prediction

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful for predicting reaction mechanisms. For sulfonyl chlorides, these methods can elucidate the pathways of reactions such as nucleophilic substitution.

Studies on the solvolysis of arenesulfonyl and alkanesulfonyl chlorides suggest that the reaction mechanism is often a concerted bimolecular nucleophilic substitution (SN2-type) process. For this compound, ab initio calculations could be used to map the potential energy surface for its reaction with a nucleophile. This would involve locating the transition state structure and calculating the activation energy for the reaction.

For example, in a reaction with an amine, the ab initio calculations would likely show a transition state where the nitrogen atom of the amine is forming a bond with the sulfur atom of the sulfonyl chloride, while the sulfur-chlorine bond is breaking. The calculated energy barrier for this process would provide a quantitative measure of the reaction rate.

Molecular Dynamics (MD) Simulations for Reaction Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including the influence of solvent on reaction dynamics. For a reactive species like this compound, MD simulations can provide insights into how solvent molecules arrange around the solute and how this arrangement affects its reactivity.

For instance, MD simulations of benzenesulfonyl chloride hydrolysis in aqueous clusters have shown that the solvent molecules play a crucial role in stabilizing the transition state. Similarly, for this compound, MD simulations in various solvents could reveal:

The formation of a solvent shell around the molecule.

The role of specific solvent-solute interactions, such as hydrogen bonding, in stabilizing the ground and transition states.

The dynamics of solvent reorganization during a chemical reaction.

These simulations would be particularly important for understanding reactions in complex biological or industrial environments where the solvent is not a simple, inert medium.

Prediction of Reactivity Indices and Regioselectivity

Conceptual DFT provides a framework for defining and calculating various reactivity indices that can predict the regioselectivity of chemical reactions. For this compound, these indices can help identify the most reactive sites in the molecule.

Common Reactivity Indices and Their Application to this compound

Reactivity IndexDefinitionPredicted Reactive Site on this compound
Fukui Function (f-) Measures the propensity of a site to undergo nucleophilic attack.Sulfur atom
Fukui Function (f+) Measures the propensity of a site to undergo electrophilic attack.Oxygen and Bromine atoms
Local Softness (s) Related to the Fukui function and the global softness of the molecule.Sulfur atom (for nucleophilic attack)

Note: The predicted reactive sites are based on the general electronic properties of sulfonyl chlorides.

These indices are derived from the changes in electron density as electrons are added to or removed from the molecule. For this compound, the calculations would likely confirm that the sulfur atom is the primary site for nucleophilic attack, which is consistent with the known reactivity of sulfonyl chlorides.

Conformational Analysis and Energetic Profiles of Key Intermediates

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org For a flexible molecule like this compound, which can rotate around its C-S bond, understanding its conformational preferences is important for understanding its reactivity.

Computational methods can be used to calculate the potential energy surface for rotation around the C-S bond. This would reveal the most stable conformers and the energy barriers between them. The stability of different conformers is influenced by steric and electronic effects. libretexts.org For this compound, the presence of the bulky bromine and chlorine atoms would likely lead to a staggered conformation being the most stable, to minimize steric repulsion.

In the context of a reaction, computational chemistry can also be used to determine the structure and stability of any intermediates. For example, in a reaction that proceeds through a five-coordinate intermediate, the geometry and energy of this species can be calculated. This information is critical for a complete understanding of the reaction mechanism.

Elucidation of Intermolecular Interactions and Catalytic Effects

The reactivity of this compound can be influenced by its interactions with other molecules, including catalysts. Computational methods can be used to study these intermolecular interactions in detail.

For example, if a Lewis acid is used to catalyze a reaction of this compound, DFT calculations could be used to model the complex formed between the sulfonyl chloride and the catalyst. These calculations could show how the catalyst polarizes the S-Cl bond, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.

Similarly, the non-covalent interactions between this compound and solvent molecules or other reactants can be studied. Hirshfeld surface analysis, for example, has been used to visualize and quantify intermolecular interactions in the crystal structures of related sulfonyl chlorides. This type of analysis could reveal the nature and strength of interactions such as halogen bonds and hydrogen bonds involving the bromine, chlorine, and oxygen atoms of this compound.

Derivatization and Functionalization Strategies Utilizing Bromomethanesulfonyl Chloride

Strategic Derivatization for Enhanced Reactivity and Selectivity

The strategic derivatization of substrates prior to or during reaction with bromomethanesulfonyl chloride can be employed to control the reactivity and selectivity of the sulfonylation reaction. The inherent reactivity of the sulfonyl chloride group allows it to react readily with a wide range of nucleophiles, including alcohols, amines, and thiols. smolecule.com However, in complex molecules with multiple potential reaction sites, achieving selectivity is a significant challenge.

One common strategy involves the use of protecting groups to block more reactive sites, thereby directing the sulfonylation to a less reactive, desired position. For instance, in a molecule containing both a primary and a secondary amine, the more nucleophilic primary amine could be temporarily protected, allowing the bromomethanesulfonyl group to be introduced at the secondary amine.

Furthermore, the selectivity of sulfonylating agents can be influenced by steric hindrance. While this compound itself is not particularly bulky, derivatization strategies can be applied to the substrate to enhance steric shielding around certain reactive sites. This approach can direct the reagent to attack a less sterically hindered nucleophile, a principle that is well-established for bulkier sulfonylating agents. youtube.com For example, reacting a diol with a bulky silyl (B83357) protecting group could selectively block the less hindered hydroxyl group, allowing for sulfonylation of the more hindered one, or vice versa.

The reaction conditions can also be tuned to enhance selectivity. The choice of base and solvent can modulate the nucleophilicity of the substrate. Non-nucleophilic, sterically hindered bases are often used to deprotonate the nucleophile without competing in the reaction with the sulfonyl chloride.

Table 1: Influence of Strategy on Reaction Selectivity

Interactive Data Table
StrategySubstrate TypeTargeted NucleophileOutcome
Protecting Group ChemistryPolyfunctional Amines/AlcoholsLess reactive amine/alcoholChemoselective sulfonylation at the desired site
Steric ShieldingDiols, Amino AlcoholsLess sterically hindered siteRegioselective sulfonylation
Base/Solvent OptimizationSubstrates with multiple acidic protonsSpecific nucleophilic siteEnhanced selectivity through modulated reactivity

Introduction of Halogenated Sulfonyl Groups into Complex Organic Substrates

This compound is an effective reagent for introducing the bromomethanesulfonyl (BrCH₂SO₂-) group into organic molecules. magtech.com.cn This functional group is a halogenated sulfonyl moiety that can impart unique chemical properties to the parent molecule or serve as a handle for further synthetic transformations. The primary reaction for this introduction is the nucleophilic substitution at the sulfonyl chloride by various nucleophiles.

The reaction with primary and secondary amines yields the corresponding N-substituted bromomethanesulfonamides. This reaction is fundamental to the synthesis of many compounds, as the sulfonamide linkage is a key structural motif in a variety of biologically active molecules.

Similarly, alcohols and phenols react with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form bromomethanesulfonate esters. youtube.com These esters are excellent leaving groups in subsequent nucleophilic substitution and elimination reactions, often more reactive than corresponding halides. This "activation" of hydroxyl groups is a critical step in many multi-step syntheses. youtube.com

The presence of the bromine atom on the methyl group provides a secondary reaction site. After the introduction of the bromomethanesulfonyl group, the bromine can be displaced by another nucleophile, allowing for further functionalization. This bifunctionality makes this compound a valuable linchpin in the synthesis of complex molecules.

Tailoring Reactivity via Substituent Effects on the Methyl Group

The reactivity of alkanesulfonyl chlorides can be significantly influenced by the nature of the substituents on the α-carbon. In the case of this compound, the bromine atom on the methyl group plays a crucial role in modulating its reactivity.

The primary mechanism for the reaction of most alkanesulfonyl chlorides with nucleophiles is a direct bimolecular nucleophilic substitution (SN2-type) at the sulfur atom. nih.gov However, for alkanesulfonyl chlorides bearing α-hydrogens, an alternative pathway exists: an elimination-addition mechanism proceeding through a highly reactive "sulfene" intermediate (H₂C=SO₂). This pathway is particularly favored by the presence of a strong base.

Electron-withdrawing substituents on the α-carbon, such as halogens, can increase the acidity of the α-hydrogens, making the elimination to form a sulfene (B1252967) more favorable, even under neutral or solvolytic conditions. nih.gov The bromine atom in this compound is strongly electron-withdrawing, which can influence the reaction mechanism. This means that, depending on the nucleophile and reaction conditions, reactions may proceed either by direct attack at the sulfur atom or via the formation of a bromosulfene intermediate (BrHC=SO₂).

Table 2: Effect of α-Substituents on Alkanesulfonyl Chloride Reactivity

Interactive Data Table
Substituent (R in R-CH₂SO₂Cl)Electronic EffectInfluence on α-Hydrogen AcidityPredominant Mechanism with Strong Base
-H (Methanesulfonyl chloride)NeutralNormalElimination-Addition (Sulfene)
-CH₃ (Ethanesulfonyl chloride)Electron-donatingDecreasedElimination-Addition (Sulfene)
-Br (this compound)Electron-withdrawingIncreasedElimination-Addition (Sulfene) favored
-CF₃ (Trifluoroethanesulfonyl chloride)Strongly Electron-withdrawingGreatly IncreasedElimination-Addition (Sulfene) favored

The steric bulk of substituents can also play a role. While the bromine atom is not exceptionally large, the introduction of bulkier substituents on the α-carbon could sterically hinder the approach of a nucleophile to the sulfur center, potentially slowing down the rate of direct substitution. researchgate.net

Development of Novel Reagents and Synthons from this compound

This compound is itself a synthon for the ⁺SO₂CH₂Br cation. However, its bifunctional nature allows it to be a precursor for the development of more complex and novel reagents. The two electrophilic sites can be reacted sequentially to build new molecular entities.

For example, the sulfonyl chloride can first be reacted with a bifunctional nucleophile, such as an amino alcohol or a diamine. This reaction forms a stable sulfonamide or sulfonate ester linkage, leaving the second functional group of the nucleophile and the bromomethyl group available for further reactions.

Example Synthetic Route:

Reaction of this compound with ethanolamine (B43304) (HOCH₂CH₂NH₂) could selectively form the N-bromomethanesulfonyl derivative, preserving the hydroxyl group. HOCH₂CH₂NH₂ + BrCH₂SO₂Cl → HOCH₂CH₂NHSO₂CH₂Br

The resulting alcohol can then be converted into a different functional group, for example, an azide (B81097) or an ether.

Finally, the bromine atom can be used in a subsequent reaction, such as a substitution with a thiol or a carbon nucleophile.

This sequential functionalization allows for the creation of complex, multifunctional reagents from a simple starting material. The resulting synthons can then be used to introduce elaborate functional group arrays into target molecules in a single step.

Applications in Scaffold Diversification and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of structurally related compounds, known as libraries, for high-throughput screening in drug discovery and materials science. niscpr.res.invapourtec.comslideshare.net this compound is an excellent building block for such applications due to its dual reactivity, which allows for the systematic diversification of a central molecular scaffold. nih.govnih.gov

A common strategy in library synthesis is to use a central scaffold which can be functionalized at multiple points. nih.gov this compound can be used to create such a scaffold. For instance, a core molecule with a nucleophilic group (e.g., an amine) can be reacted with this compound. This attaches the -SO₂CH₂Br linker to the core.

This functionalized scaffold now possesses a new reactive site—the bromomethyl group. This site can then be reacted with a diverse library of nucleophiles (e.g., various thiols, amines, or carboxylates) in a parallel synthesis format. Each reaction vessel would contain the common scaffold and a different nucleophile, leading to a library of compounds where the R group varies.

Table 3: Example of a Parallel Synthesis Library from a Bromomethanesulfonylated Scaffold

Interactive Data Table
Scaffold (Scaffold-NHSO₂CH₂Br)Library of Nucleophiles (R-Nu)Final Library Structure
Scaffold-NHSO₂CH₂BrR₁-SHScaffold-NHSO₂CH₂-S-R₁
Scaffold-NHSO₂CH₂BrR₂-NH₂Scaffold-NHSO₂CH₂-NH-R₂
Scaffold-NHSO₂CH₂BrR₃-O⁻Scaffold-NHSO₂CH₂-O-R₃
Scaffold-NHSO₂CH₂BrR₄-CN⁻Scaffold-NHSO₂CH₂-CN

This approach allows for the rapid generation of hundreds or thousands of distinct compounds from a few starting materials. The resulting library of molecules can then be screened for desired biological or material properties, accelerating the discovery process. nih.gov

Emerging Research Directions and Future Perspectives for Bromomethanesulfonyl Chloride

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering improved safety, scalability, and process control. mdpi.com For reagents like bromomethanesulfonyl chloride, which can be involved in highly exothermic reactions, flow chemistry provides superior heat management and mixing efficiency, minimizing the formation of byproducts and enhancing reaction reproducibility.

Automated synthesis platforms, which integrate flow reactors with real-time monitoring and robotic handling, are poised to revolutionize the use of this compound. researchgate.net These systems enable high-throughput screening of reaction conditions and rapid library synthesis, accelerating drug discovery and materials science research. researchgate.net The modularity of flow chemistry setups allows for the seamless integration of synthesis, work-up, and purification steps, creating a fully automated workflow. researchgate.netbeilstein-journals.org This approach not only increases efficiency but also reduces human exposure to potentially hazardous reagents. mdpi.com

ParameterBatch ProcessingFlow Chemistry
Heat TransferLimited by surface-area-to-volume ratio; potential for thermal runaways.Excellent heat transfer due to high surface-area-to-volume ratio in microreactors.
MixingCan be inefficient, leading to local concentration gradients and side reactions.Highly efficient and rapid mixing, ensuring reaction homogeneity.
SafetyLarge volumes of hazardous materials; risk of runaway reactions.Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ.
ScalabilityChallenging; often requires re-optimization of reaction conditions.Straightforward scaling by running the system for longer durations ("scaling out"). mdpi.com
Process ControlDifficult to precisely control temperature and residence time.Precise control over reaction parameters (temperature, pressure, flow rate, residence time). researchgate.net

Exploration of Novel Reaction Catalysis and Promoters

Research into novel catalytic systems for reactions involving sulfonyl chlorides is a burgeoning field. The development of new catalysts aims to improve reaction efficiency, selectivity, and substrate scope under milder conditions. For this compound, this includes the exploration of transition-metal catalysts, organocatalysts, and photoredox catalysis to enable new transformations.

Palladium-catalyzed cross-coupling reactions, for instance, could utilize the bromo- functionality of the molecule for further derivatization. rsc.org Moreover, novel catalysts can promote the sulfonyl chloride group's reactivity in a more controlled manner, expanding its utility in complex molecule synthesis. The use of micellar media in catalysis has also shown promise for enhancing yields in reactions with bromoaromatic compounds. rsc.org Future research will likely focus on developing catalysts that are not only highly efficient but also recoverable and reusable, aligning with the principles of green chemistry.

Catalytic ApproachDescriptionPotential Advantages for this compound Reactions
Transition-Metal CatalysisUtilizes metals like palladium, copper, or nickel to facilitate cross-coupling and other transformations.Enables C-C and C-heteroatom bond formation, functionalization of the bromo- group. rsc.org
OrganocatalysisEmploys small organic molecules as catalysts, avoiding the use of metals.Lower toxicity, reduced cost, and milder reaction conditions.
Photoredox CatalysisUses visible light to initiate catalytic cycles, enabling unique reaction pathways.Access to novel reactivity, high selectivity, and sustainable energy input.
BiocatalysisInvolves the use of enzymes to catalyze reactions.High chemo-, regio-, and stereoselectivity; operates under mild, aqueous conditions. ijpsjournal.com

Green and Sustainable Synthetic Approaches for its Industrial and Academic Use

The principles of green chemistry are increasingly influencing the design of synthetic routes for key chemical intermediates. ijpsjournal.comnih.gov For this compound, this translates to developing methods that minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.net A significant area of research is the replacement of traditional chlorinating agents, which are often corrosive and produce toxic byproducts, with more environmentally benign alternatives.

One promising approach is the oxyhalogenation of thiols and disulfides using reagents like oxone-KX (where X is Cl or Br) in water. rsc.org This method offers a simple, rapid, and efficient synthesis of sulfonyl chlorides under mild conditions, using water as the solvent, which dramatically improves the environmental profile of the process. rsc.org The adoption of such greener protocols in both academic labs and industrial production is crucial for long-term sustainability. mdpi.com

ParameterTraditional Synthesis (e.g., using SOCl₂)Green Approach (e.g., Oxone-KCl in Water) rsc.org
SolventOften volatile organic solvents (VOCs).Water. rsc.org
ReagentsCorrosive and hazardous (e.g., thionyl chloride). researchgate.netLess hazardous salts (Oxone, KCl). rsc.org
ByproductsAcidic gases (SO₂, HCl), requiring scrubbers.Inorganic salts, often with lower environmental impact.
Reaction ConditionsOften requires harsh conditions and anhydrous environments.Mild conditions (room temperature). rsc.org
WorkupCan be tedious and generate significant waste.Often simpler, involving extraction or filtration. rsc.org

Advanced Analytical Methodologies for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to process optimization and control. Advanced analytical techniques that allow for in-situ, real-time monitoring are becoming indispensable tools. spectroscopyonline.com For reactions involving this compound, spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling. spectroscopyonline.com

These process analytical technologies (PAT) are critical for identifying transient intermediates, determining reaction endpoints, and ensuring process safety, especially in continuous flow systems. spectroscopyonline.com The data gathered from in-situ monitoring can be used to build robust kinetic models, which are essential for process scale-up and optimization. rsc.org Future developments may see the integration of more sophisticated techniques, such as flow-NMR, to provide even more detailed structural information in real time.

TechniquePrincipleApplication in Monitoring this compound Reactions
FTIR SpectroscopyMeasures the absorption of infrared radiation by molecular vibrations.Tracks changes in functional groups (e.g., S=O, S-Cl) to monitor the consumption of reactants and formation of products.
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light.Complementary to FTIR; particularly useful for symmetric bonds and for reactions in aqueous media. spectroscopyonline.com
Near-Infrared (NIR) SpectroscopyMeasures overtones and combination bands of molecular vibrations.Can be used for quantitative analysis of bulk material through fiber optic probes. spectroscopyonline.com
Flow-NMR SpectroscopyNuclear Magnetic Resonance spectroscopy adapted for a continuous flow cell.Provides detailed structural information on intermediates and products directly in the reaction stream.

Predictive Modeling for Reaction Design and Optimization

The synergy between experimental chemistry and computational modeling is accelerating the pace of chemical innovation. Predictive modeling, encompassing everything from quantum mechanical calculations to machine learning (ML), offers powerful tools for designing and optimizing reactions involving this compound. beilstein-journals.org

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict transition state energies, and rationalize observed reactivity and selectivity. On a larger scale, machine learning algorithms trained on vast datasets of chemical reactions can predict reaction outcomes, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic routes. semanticscholar.org These models can significantly reduce the number of experiments required, saving time and resources. beilstein-journals.org As more high-quality reaction data becomes available, the predictive power of these models will continue to improve, enabling a more rational and efficient approach to synthetic chemistry. beilstein-journals.org

Modeling ApproachDescriptionApplication in this compound Chemistry
Quantum Mechanics (e.g., DFT)First-principles calculations to model electronic structure and predict molecular properties.Elucidating reaction mechanisms, calculating activation energies, predicting spectroscopic properties.
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules.Modeling solvent effects, understanding conformational dynamics, studying interactions with catalysts.
Machine Learning (ML)Algorithms that learn patterns from existing data to make predictions on new data. semanticscholar.orgPredicting reaction yields, identifying optimal reaction conditions, retrosynthesis planning. beilstein-journals.org
Computational Fluid Dynamics (CFD)Models fluid flow, heat transfer, and mass transfer in reactors.Optimizing reactor design for flow chemistry applications, ensuring efficient mixing and heat dissipation. dntb.gov.ua

Q & A

Q. What are the critical safety considerations when handling bromomethanesulfonyl chloride in laboratory settings?

this compound is highly reactive and corrosive. Key precautions include:

  • Use of impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact .
  • Work in a fume hood with proper ventilation to avoid inhalation of vapors .
  • Immediate decontamination of spills using inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .
  • Store in a cool, dry place away from moisture and incompatible substances (e.g., bases, amines) .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

Purity assessment typically involves:

  • HPLC-UV/RI : To quantify organic impurities using a C18 column with acetonitrile/water gradients .
  • Titration : Karl Fischer titration for moisture content determination, critical due to its hydrolysis sensitivity .
  • 1H/13C NMR : To confirm structural integrity and detect halogenated byproducts (e.g., brominated derivatives) .

Q. What are the optimal conditions for storing this compound to prevent degradation?

  • Store under inert gas (argon or nitrogen) in amber glass bottles to minimize light- or moisture-induced decomposition .
  • Maintain temperatures below 4°C for long-term stability, with periodic purity checks via NMR or GC-MS .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in sulfonylation reactions?

Mechanistic studies often employ:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .
  • DFT calculations : Modeling transition states to predict regioselectivity in reactions with amines or alcohols .
  • In situ FTIR : Monitoring intermediate formation (e.g., sulfonate esters) under varying temperatures .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different solvents?

Discrepancies may arise from solvent polarity effects. Systematic approaches include:

  • Solvent screening : Compare reaction rates in aprotic (e.g., DCM, THF) vs. polar protic solvents (e.g., MeOH) to assess solvolysis pathways .
  • Isolation of intermediates : Use low-temperature NMR to capture transient species (e.g., sulfonic anhydrides) .

Q. How can impurities in this compound synthesis be identified and mitigated?

Common impurities include hydrolyzed products (methanesulfonic acid) and brominated byproducts. Mitigation strategies:

  • Chromatographic purification : Flash chromatography with silica gel and ethyl acetate/hexane gradients .
  • Additive screening : Introduce scavengers (e.g., molecular sieves) to sequester moisture during synthesis .

Q. What methodologies are recommended for studying the environmental impact of this compound in lab waste streams?

  • LC-MS/MS : Quantify trace residues in wastewater using MRM (multiple reaction monitoring) modes .
  • Biodegradation assays : Evaluate microbial breakdown efficiency under aerobic/anaerobic conditions .
  • Collaborate with certified waste management agencies for compliant disposal, as per REACH regulations .

Methodological Guidance

  • Data Validation : Cross-reference spectral data (NMR, IR) with databases like SciFinder or Reaxys to confirm compound identity .
  • Contradiction Analysis : Use systematic solvent/condition variations to isolate variables affecting reactivity .
  • Safety Documentation : Maintain detailed records of handling protocols and incident responses for institutional audits .

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